molecular formula C19H28N2O2 B601950 Dutasterid-verwandte Verunreinigung 1 CAS No. 104214-61-1

Dutasterid-verwandte Verunreinigung 1

Katalognummer: B601950
CAS-Nummer: 104214-61-1
Molekulargewicht: 316.44
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dutasteride Related Impurity 1 is a byproduct formed during the synthesis of dutasteride, a dual inhibitor of the enzyme 5-alpha-reductase. Dutasteride is primarily used for the treatment of benign prostatic hyperplasia. The impurity is identified as 17alpha-N-[2,5-bis(trifluoromethyl) phenyl] carbamoyl-4-aza-5alpha-androst-1-ene-3-one . The presence of such impurities is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product.

Wissenschaftliche Forschungsanwendungen

The presence of impurities like Dutasteride Related Impurity 1 can influence the pharmacokinetics and pharmacodynamics of dutasteride:

  • Efficacy : Clinical trials have shown that impurities can alter the drug's effectiveness in treating conditions such as BPH and androgenetic alopecia. For example, a study indicated that patients treated with dutasteride experienced significant improvements in hair growth compared to those treated with finasteride or placebo . The role of impurities in modulating these effects remains an area of active research.
  • Safety Profile : The impurity's impact on adverse effects is crucial for patient safety. Clinical data suggest that while dutasteride is generally well tolerated, the presence of certain impurities may exacerbate side effects such as decreased libido or ejaculation disorders . Monitoring these impurities is essential to mitigate risks associated with long-term use.

Case Studies

Several case studies highlight the significance of monitoring Dutasteride Related Impurity 1:

  • Case Study on Hair Restoration : A randomized controlled trial involving men with androgenetic alopecia demonstrated that higher purity levels in dutasteride formulations correlated with better hair restoration outcomes . This underscores the importance of analytical rigor in ensuring product quality.
  • Forced Degradation Studies : Research involving forced degradation conditions indicated that specific environmental factors could increase the formation of impurities during storage, potentially impacting drug stability and efficacy . These findings emphasize the need for stringent storage conditions and regular quality assessments.

Vorbereitungsmethoden

The preparation of Dutasteride Related Impurity 1 involves several steps:

    Preparation of Compound III Refined Product: This involves the initial synthesis of a precursor compound.

    Acylating Chlorination: The compound III refined product undergoes acylating chlorination to generate compound II.

    Condensation Reaction: Compound II is then subjected to a condensation reaction with 2,5-bis(trifluoromethyl) phenylamine in the presence of pyridine as an acid-binding agent to obtain a crude product of dutasteride.

    Selective Condensation Reaction: The crude product undergoes a selective condensation reaction to yield the crude product of Dutasteride Related Impurity 1.

    Purification: The crude product is dissolved in dichloromethane and purified using column chromatography on silica gel with ethyl acetate-petroleum ether as the eluent.

Analyse Chemischer Reaktionen

Dutasteride Related Impurity 1 undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Dutasteride Related Impurity 1 can be compared with other impurities and related compounds formed during the synthesis of dutasteride:

The uniqueness of Dutasteride Related Impurity 1 lies in its specific structural configuration and the conditions under which it is formed. Understanding and controlling this impurity is crucial for ensuring the quality and safety of dutasteride pharmaceutical products.

Biologische Aktivität

Dutasteride Related Impurity 1 (DRI 1), also known as 3-oxo-4-aza-5α-androst-1-ene-17β carboxylic acid, is a significant byproduct formed during the synthesis of dutasteride, a dual inhibitor of the enzyme 5-alpha-reductase. Understanding the biological activity of DRI 1 is crucial due to its implications for drug safety, efficacy, and regulatory compliance in pharmaceutical formulations.

Chemical Characteristics and Synthesis

DRI 1 is classified as a process-related impurity that arises during the multi-step synthesis of dutasteride from pregnenolone acid. The synthesis involves various chemical transformations, including acylation and condensation reactions. The presence of DRI 1 can influence the pharmacokinetics and pharmacodynamics of dutasteride due to potential interactions at the enzymatic level with 5-alpha-reductase.

Chemical Structure :

  • Molecular Formula : C20H24F6N2O2
  • Molecular Weight : Approximately 408.41 g/mol
  • Functional Groups : Contains multiple functional groups that can participate in various chemical reactions.

While DRI 1 does not exhibit therapeutic effects on its own, it can affect the metabolism and efficacy of dutasteride. Research indicates that impurities like DRI 1 can alter drug absorption rates or lead to unexpected side effects when present in significant quantities.

Impact on Drug Efficacy

Studies have shown that DRI 1 can influence the enzymatic activity of 5-alpha-reductase, which is critical in the treatment of conditions such as benign prostatic hyperplasia (BPH). The inhibition of this enzyme leads to decreased levels of dihydrotestosterone (DHT), thereby alleviating symptoms associated with BPH . However, the presence of DRI 1 may modify this inhibition, potentially affecting clinical outcomes.

Analytical Characterization

The characterization of DRI 1 is essential for quality control in pharmaceutical manufacturing. Techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed to identify and quantify this impurity in dutasteride formulations.

Analytical MethodPurpose
HPLCQuantification and purity assessment
NMRStructural elucidation
MSMolecular weight determination

Study on Impurity Profiles

A study conducted on the impurity profile of dutasteride revealed that DRI 1 could be present in trace amounts ranging from 0.05% to 0.1% during the manufacturing process. The study emphasized the importance of controlling these impurities to ensure drug safety and efficacy .

Clinical Implications

Clinical studies have demonstrated that while dutasteride effectively lowers DHT levels, the presence of impurities like DRI 1 may contribute to variations in patient response. For instance, a randomized controlled trial indicated that different formulations with varying impurity profiles could lead to differential effects on metabolic parameters in men undergoing treatment for BPH .

Eigenschaften

CAS-Nummer

104214-61-1

Molekularformel

C19H28N2O2

Molekulargewicht

316.44

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

(5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxamide;  [4aR-(4aα,4bβ,6aα,7α,9aβ,9bα,11aβ)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-Tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.